molecular formula C9H11N3O B13062949 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13062949
M. Wt: 177.20 g/mol
InChI Key: UEVKIONRGCRUPJ-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-purity heterocyclic compound belonging to the pharmaceutically active pyrazolo[1,5-a]pyrimidine class. This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery research, particularly in the development of targeted protein kinase inhibitors for cancer therapy . Pyrazolo[1,5-a]pyrimidines are recognized for their potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancer cells . Researchers utilize this scaffold to develop inhibitors for a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this chemical core is also investigated for its potential in other therapeutic areas. Derivatives have shown promising anti-inflammatory activity by inhibiting key enzymes like COX-2 and sPLA2, as well as pro-inflammatory cytokines such as IL-6 and TNF-α . Additionally, some pyrazolo[1,5-a]pyrimidin-7-ones are being evaluated as promising antimicrobial scaffolds . The compound is for research applications only and is supplied with comprehensive analytical data to ensure quality and consistency in your experiments. It is intended for use as a reference standard or a synthetic intermediate in the discovery and development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The following table summarizes the primary research applications of the pyrazolo[1,5-a]pyrimidine scaffold: Research Area Potential Application / Target Oncological Research Protein Kinase Inhibition (e.g., EGFR, B-Raf, MEK) Anti-inflammatory Research COX-2 Inhibition, sPLA2-V Inhibition, Cytokine (TNF-α, IL-6) Suppression Infectious Disease Research Development of novel anti-MRSA and antimicrobial agents

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-6(2)9(13)11-8-4-5-10-12(7)8/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

UEVKIONRGCRUPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=CC=NN21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes under specific conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes assisted by potassium hydrogen sulfate (KHSO4) under ultrasonic irradiation in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines . This method is considered green and efficient, providing good yields of the desired products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green synthetic strategy mentioned above can be scaled up for industrial applications, ensuring minimal environmental impact and efficient production.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at positions 2, 3, and 7 of the heterocyclic scaffold. Key reactions include:

  • Halogenation : Treatment with Cl₂ or Br₂ in the presence of FeCl₃ (Lewis acid) at 60–80°C yields 5-chloro or 5-bromo derivatives (65–85% yield).

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (NaH/DMF) to introduce alkyl or acyl groups at position 3 (60–75% yield for alkylation; 70–80% for acylation) .

Oxidation and Reduction

The ethyl and methyl substituents influence redox behavior:

  • Oxidation : Using KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid, forming 6-(carboxy)-7-methyl derivatives (50–60% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bond, generating dihydro derivatives (85–95% yield) .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups at position 7 (70–90% yield) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) at position 2 (55–80% yield) .

Ring Functionalization

Advanced modifications include:

  • Vilsmeier-Haack Formylation : Introduces a formyl group at position 3 using POCl₃/DMF (60–75% yield) .

  • Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to form fused triazole derivatives (40–65% yield) .

Reactivity Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the pyrimidinone ring, yielding pyrazole-carboxylic acid derivatives.

  • Base-Mediated Rearrangements : Treatment with NaOH/EtOH induces ring-opening to form α,β-unsaturated ketones (limited yield: 30–45%).

Mechanistic Insights

  • Electrophilic Substitution : The pyrimidinone ring’s electron-deficient nature directs electrophiles to the pyrazole moiety .

  • Steric Effects : The 7-methyl group hinders reactivity at adjacent positions, favoring modifications at the 5- and 3-positions.

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity
Research has identified 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one as a promising candidate in the fight against tuberculosis. A study highlighted that this compound was discovered through high-throughput screening as a potential lead for antituberculosis agents. The compound demonstrated significant activity against Mycobacterium tuberculosis, exhibiting low cytotoxicity and effective action within macrophages, which are critical in combating this infection .

The mechanism of action for this compound is distinct from other known antitubercular agents; it does not interfere with cell-wall biosynthesis or iron uptake pathways. Instead, resistance to the compound was linked to mutations in a flavin adenine dinucleotide-dependent hydroxylase (Rv1751), which is involved in the catabolism of the compound .

Synthesis and Structure-Activity Relationships

Synthesis
The synthesis of 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be achieved through various methods involving the reaction of aminopyrazoles with different reagents under optimized conditions. Recent studies have reported successful synthetic strategies that yield functionally diverse pyrazolo[1,5-a]pyrimidines with improved pharmacological profiles .

Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin derivatives is crucial for enhancing their biological activity. The modifications on the pyrazolo-pyrimidine scaffold significantly influence their interaction with biological targets. For instance, substituents at specific positions can enhance antitubercular potency while maintaining low toxicity levels .

Pharmacological Insights

Potential Therapeutic Uses
Beyond its antitubercular properties, compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise in various therapeutic areas including oncology and anti-inflammatory treatments. These compounds are being investigated for their ability to inhibit specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Substituent Influence on Key Properties
Compound Name Substituents Key Properties
7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Ethyl, 6-Methyl Reduced aromaticity; moderate solubility in polar solvents
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one 7-CF₃ Enhanced electron-withdrawing effect; increased metabolic stability
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine Triazole fused ring Increased hydrogen-bonding capacity; potential kinase inhibition
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate 7-Hydroxy, 6-Ester Higher polarity; susceptibility to hydrolysis
2-Amino-4H,5H-triazolo[1,5-a]pyrimidin-5-one 2-Amino Improved solubility; bioactivity in enzyme inhibition

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethyl and methyl groups in the target compound enhance lipophilicity, whereas trifluoromethyl analogues (e.g., 7-CF₃) improve electrophilicity and metabolic resistance .

Key Findings :

  • The target compound is synthesized via classical cyclocondensation, while trifluoromethyl derivatives require advanced cross-coupling techniques .
  • Multicomponent methods (e.g., ) offer rapid access to diverse analogues but may lack regiochemical precision compared to NOE-guided syntheses .

Biological Activity

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest due to its diverse biological activities. This pyrazolo[1,5-a]pyrimidine derivative has been identified in various studies for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is primarily attributed to its interactions with specific biological targets.

  • Antitubercular Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising antitubercular activity against Mycobacterium tuberculosis (Mtb). One study identified a focused library of analogues that demonstrated low cytotoxicity and significant activity within macrophages infected with Mtb. Notably, the mechanism of action was distinct from other known inhibitors as it did not interfere with cell-wall biosynthesis or iron uptake pathways .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : Another notable activity is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). Specifically, a derivative identified as BS-194 was found to inhibit CDK2 effectively, which is crucial for cell cycle regulation and cancer proliferation. This inhibition leads to reduced proliferation in various cancer cell lines .
  • Antibiofilm and Anti-quorum-sensing Activities : The compound also exhibits antibiofilm properties against bacterial isolates, making it a candidate for addressing antibiotic resistance by disrupting bacterial communication and biofilm formation .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

  • Key Modifications : Studies have indicated that specific substitutions at various positions on the pyrazolo scaffold can significantly enhance or diminish biological activity. For instance, methylation at certain positions has been associated with loss of antitubercular activity, while other modifications have resulted in improved potency against cancer cells .

Table 1: SAR Summary for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

CompoundModificationActivity (MIC against Mtb)Cytotoxicity (HepG2)
P1O-MeHighModerate
P2N-MeLowHigh
P6TrifluoromethylModerateLow
P19No modificationVery HighLow

Case Studies

Several studies have highlighted the potential applications of 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one:

  • Antitubercular Screening : In a high-throughput screening study, various analogues were tested against Mtb H37Rv. The results demonstrated that certain derivatives maintained low minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents against tuberculosis .
  • Cancer Cell Proliferation : A detailed examination of the antiproliferative effects on K562 and MCF-7 cell lines revealed that specific derivatives significantly inhibited cell growth, suggesting their utility in cancer treatment protocols .
  • Biofilm Disruption : In another study focusing on biofilm-forming bacteria, compounds derived from this scaffold showed efficacy in reducing biofilm formation and quorum sensing in pathogenic strains, presenting a novel approach to combat bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized by reacting precursors like silylformamidine or substituted amines under reflux conditions in solvents such as benzene or pyridine. Post-synthesis, characterization involves:

  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and structural integrity .

Q. How should researchers handle and store 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one safely in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile intermediates.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields for pyrazolo[1,5-a]pyrimidine derivatives, and what factors contribute to low yields?

  • Methodological Answer :

  • Reaction Conditions : Adjust solvent polarity (e.g., pyridine for cyclization), temperature (reflux vs. room temperature), and stoichiometry. For example, yields of 62–70% were achieved for similar compounds by optimizing reflux duration (5–6 hours) .
  • Purification : Use recrystallization (e.g., from ethanol or dioxane) to improve purity .
  • Byproduct Analysis : Monitor reaction progress via TLC or HPLC to identify side products like unreacted starting materials .

Q. How should discrepancies between calculated and experimental elemental analysis data be addressed?

  • Methodological Answer :

  • Replicate Measurements : Confirm data consistency across multiple batches.
  • Complementary Techniques : Cross-validate with HRMS (to confirm molecular formula) and NMR (to detect impurities or hydration states). For instance, minor deviations in nitrogen content (e.g., 27.65% vs. 27.45%) may arise from hygroscopic samples .

Q. What strategies are effective for designing bioactivity assays for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs. For example, pyrazolo[1,5-a]pyrimidines are known as COX-2 inhibitors, HMG-CoA reductase inhibitors, or receptor ligands .
  • Assay Development : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of cofactor depletion) or cell-based viability assays (e.g., MTT for anticancer activity) .
  • SAR Studies : Introduce substituents at positions 3, 5, or 7 to modulate activity. For instance, trifluoromethyl groups enhance metabolic stability .

Q. How can multi-step syntheses of functionalized pyrazolo[1,5-a]pyrimidines be streamlined?

  • Methodological Answer :

  • Modular Synthesis : Use intermediates like 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carbaldehyde for subsequent functionalization (e.g., bromination, formylation) .
  • One-Pot Reactions : Explore solvent-free or catalytic conditions to reduce steps. A solvent-free condensation of barbituric acids, amines, and aldehydes has been reported for related heterocycles .

Data Contradiction and Troubleshooting

Q. How to resolve inconsistencies in spectral data (e.g., NMR or MS) during structural elucidation?

  • Methodological Answer :

  • Isotope Patterns : Check HRMS for halogenated byproducts (e.g., chlorine isotopes in chlorinated derivatives) .
  • Dynamic Effects : For NMR, consider tautomerism (e.g., keto-enol tautomerism in pyrimidinones) or temperature-dependent shifts .
  • Reference Comparison : Cross-check with literature data for analogous compounds (e.g., 1H^1H NMR of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine ).

Tables for Key Data

Parameter Example Data Source
Melting Point Range221–223°C (for 7-amino-3,6-diphenyl derivative)
HRMS ([M+H]+)254.1039 (calcd 254.1042)
Elemental Analysis (N%)Found: 27.45% vs. Calcd: 27.65%
Yield Optimization70% via recrystallization from dioxane

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